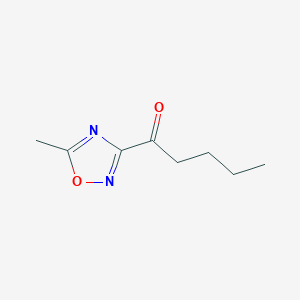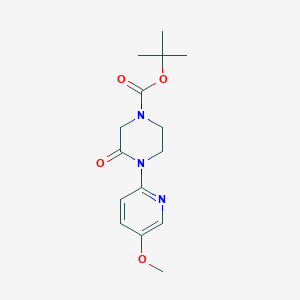
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid is a compound that features a chlorinated phenyl ring with hydroxyl and formamido groups attached to an acetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid typically involves the reaction of 3-chloro-4-hydroxyphenylacetic acid with formamide under controlled conditions. The process begins with the preparation of 3-chloro-4-hydroxyphenylacetic acid, which can be synthesized by reacting O-chlorophenol with glyoxylic acid to form 3-chloro-4-hydroxymandelic acid. This intermediate is then reduced to 3-chloro-4-hydroxyphenylacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The formamido group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role as an auxin influx inhibitor, affecting plant growth and development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid involves its interaction with specific molecular targets and pathways. As an auxin influx inhibitor, it affects the transport of auxin, a plant hormone, thereby influencing plant growth and development . The compound may also interact with enzymes and receptors in biological systems, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid can be compared with other similar compounds such as:
3-Chloro-4-hydroxyphenylacetic acid: Shares a similar structure but lacks the formamido group.
3-Chloro-4-hydroxyphenylacetamide: Contains an amide group instead of the formamido group.
3-Chloro-4-hydroxybenzeneethanol: Features an ethanol group instead of the acetic acid backbone.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8ClNO4 |
|---|---|
Poids moléculaire |
229.62 g/mol |
Nom IUPAC |
2-(3-chloro-4-hydroxyphenyl)-2-formamidoacetic acid |
InChI |
InChI=1S/C9H8ClNO4/c10-6-3-5(1-2-7(6)13)8(9(14)15)11-4-12/h1-4,8,13H,(H,11,12)(H,14,15) |
Clé InChI |
WZVUGTMEQDTNTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(C(=O)O)NC=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


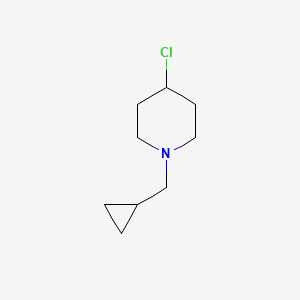
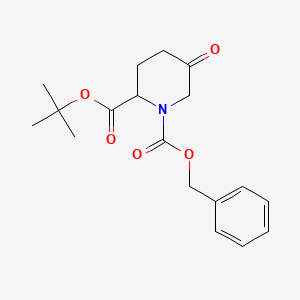
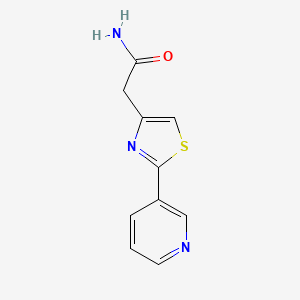
![5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole](/img/structure/B13871252.png)

![Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate](/img/structure/B13871266.png)
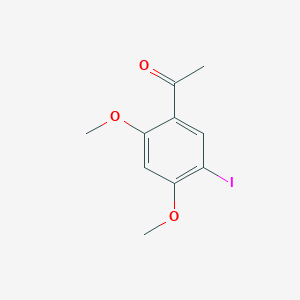
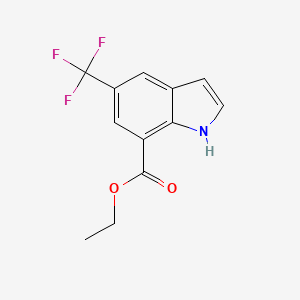

![2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13871281.png)
